(6Z)-3-(4-methylphenyl)-6-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
(6Z)-3-(4-METHYLPHENYL)-6-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound that belongs to the class of triazolothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-3-(4-METHYLPHENYL)-6-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 3-methylthiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The preparation method is designed to be simple and suitable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
(6Z)-3-(4-METHYLPHENYL)-6-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated products.
Scientific Research Applications
(6Z)-3-(4-METHYLPHENYL)-6-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (6Z)-3-(4-METHYLPHENYL)-6-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets. The compound binds to nuclear receptors, leading to the regulation of gene expression. This interaction triggers a conformational change in the receptor, resulting in the activation or repression of target genes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules.
Uniqueness
What sets (6Z)-3-(4-METHYLPHENYL)-6-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE apart is its unique triazolothiazole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H13N3OS2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(6Z)-3-(4-methylphenyl)-6-[(3-methylthiophen-2-yl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C17H13N3OS2/c1-10-3-5-12(6-4-10)15-18-19-17-20(15)16(21)14(23-17)9-13-11(2)7-8-22-13/h3-9H,1-2H3/b14-9- |
InChI Key |
DUOUIXROFFSINJ-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C/C4=C(C=CS4)C)/S3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=C(C=CS4)C)S3 |
Origin of Product |
United States |
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